Product packaging for 1-(4-Amino-3-methoxyphenyl)ethanol(Cat. No.:CAS No. 1221792-01-3)

1-(4-Amino-3-methoxyphenyl)ethanol

Cat. No.: B1392749
CAS No.: 1221792-01-3
M. Wt: 167.2 g/mol
InChI Key: PDHHRGWWLTVBAZ-UHFFFAOYSA-N
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Description

1-(4-Amino-3-methoxyphenyl)ethanol (CAS 1221792-01-3) is a high-purity organic compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol. This chemical serves as a versatile chiral building block and synthetic intermediate in organic chemistry and pharmaceutical research . Compounds featuring the 1-(aminophenyl)ethanol scaffold are of significant research interest for the synthesis of more complex molecules. Its structure, containing both an amino and an alcohol functional group on a methoxy-substituted benzene ring, makes it a valuable precursor in multi-step synthesis . The specific stereochemistry of related compounds, such as the (1R)-enantiomer, highlights the importance of chiral centers in the design and synthesis of bioactive molecules . Structurally similar compounds are frequently explored in medicinal chemistry for their potential biological activities. For instance, research into analogous molecules has shown applications in the development of compounds with anti-inflammatory and anti-allergic mechanisms of action for use in cosmetic and pharmaceutical preparations . Furthermore, the core structure is relevant in synthetic pathways for pharmaceutical intermediates, as seen in the preparation of compounds like 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol, which is an intermediate in the synthesis of active pharmaceutical ingredients . This product is provided with a minimum purity of 98% and is intended for research purposes in a controlled laboratory environment . It is supplied with documentation including MSDS, NMR, and HPLC data to ensure quality and support your research applications. This chemical is strictly for research use only and is not intended for diagnostic or therapeutic uses, nor for human consumption .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO2 B1392749 1-(4-Amino-3-methoxyphenyl)ethanol CAS No. 1221792-01-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-amino-3-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-6(11)7-3-4-8(10)9(5-7)12-2/h3-6,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHHRGWWLTVBAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)N)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 4 Amino 3 Methoxyphenyl Ethanol and Its Precursors

Chemoenzymatic and Biocatalytic Approaches

The use of enzymes and whole-cell systems in organic synthesis provides a green and highly selective alternative to traditional chemical methods. These biocatalytic approaches are particularly effective for producing chiral molecules.

Asymmetric Reduction of Prochiral Ketones (e.g., 1-(4-Amino-3-methoxyphenyl)ethan-1-one)

The most direct route to chiral 1-(4-Amino-3-methoxyphenyl)ethanol is the asymmetric reduction of its corresponding prochiral ketone, 1-(4-Amino-3-methoxyphenyl)ethan-1-one. Alcohol dehydrogenases (ADHs) are particularly well-suited for this transformation, demonstrating high enantioselectivity. nih.gov These enzymes, often utilized within whole-cell biocatalysts or as isolated enzymes, can produce the desired (R)- or (S)-enantiomer with high optical purity. nih.gov

For instance, studies on analogous ketones, such as 4-methoxy acetophenone (B1666503), have shown that yeast strains like Saccharomyces uvarum can achieve excellent conversion and enantioselectivity. researchgate.net In one study, the bioreduction of 4-methoxy acetophenone yielded (S)-1-(4-methoxyphenyl)ethanol with over 99% conversion and greater than 99% enantiomeric excess (ee) under optimized conditions. researchgate.net The success of these transformations is often dependent on reaction parameters such as pH, temperature, and agitation speed, which must be fine-tuned to maximize both yield and stereoselectivity. researchgate.net

**Table 1: Biocatalytic Reduction of 4-methoxy acetophenone by *Saccharomyces uvarum*** researchgate.net

Parameter Condition Conversion (%) Enantiomeric Excess (ee, %)
Agitation Speed 200 rpm >99 >99
Incubation Time 48 h >99 94
pH 6.0 >99 >99

The use of "designer cells," which are microorganisms engineered to overexpress specific enzymes like ketoreductases or ADHs, further enhances the efficiency of these reductions. amanote.com These tailored biocatalysts can be optimized for specific substrates, leading to improved performance and selectivity. amanote.com

Enzymatic Deracemization Strategies for Chiral Alcohols

Deracemization offers an elegant method to convert a racemic mixture of an alcohol into a single, enantiomerically pure form, theoretically achieving a 100% yield. A common strategy involves a chemoenzymatic process that couples a non-selective oxidation of the alcohol with an enantioselective enzymatic reduction. nih.gov

In this approach, a racemic alcohol is oxidized to the corresponding ketone. This ketone then serves as a substrate for a highly enantioselective enzyme, such as an alcohol dehydrogenase, which reduces it to a single enantiomer of the alcohol. nih.gov A key challenge is the compatibility of the chemical oxidant with the enzyme. To overcome this, compartmentalization techniques, using membranes like polydimethylsiloxane (B3030410) (PDMS), can be employed. nih.gov The oxidant is contained in one chamber, while the enzyme operates in another. The ketone intermediate passes through the membrane, where it is selectively reduced. This method has been successfully applied to various substituted 1-phenylethanols, achieving high yields (up to 93%) and excellent enantioselectivity (>99% ee). nih.gov

Microbial Biotransformations in Enantioselective Synthesis

Whole-cell biotransformations are a cost-effective and practical approach for enantioselective synthesis. researchgate.net Various microorganisms, including yeast and bacteria, possess a natural arsenal (B13267) of enzymes capable of performing stereoselective reductions of ketones. researchgate.netnih.gov For example, Streptomyces species have been identified as sources of robust (R)-imine reductases ((R)-IREDs), which can be expressed in hosts like E. coli to create efficient whole-cell biocatalysts for reducing cyclic imines to chiral amines. nih.gov While not a direct synthesis of the target alcohol, this demonstrates the power of microbial systems in producing chiral building blocks.

The screening of different microbial strains is a crucial first step to identify a suitable biocatalyst. For the synthesis of chiral alcohols, various yeast species are often tested for their ability to reduce the precursor ketone with high enantioselectivity. researchgate.net The reduction of acetophenone derivatives by different strains can result in either the (R) or (S) alcohol, depending on the specific enzymes present in the microorganism. researchgate.net

Chiral Catalyst-Mediated Asymmetric Synthesis

Transition metal catalysis, using chiral ligands to induce stereoselectivity, is a powerful tool in modern organic synthesis. chiralpedia.com These methods offer high turnover numbers and allow for a rational design approach to achieve the desired stereochemical outcome.

Ligand Design and Catalyst Optimization for Stereocontrol

The heart of asymmetric metal catalysis lies in the design of the chiral ligand. scholaris.ca The ligand's steric and electronic properties create a chiral environment around the metal center, dictating the facial selectivity of the substrate's approach and thus the stereochemistry of the product. chiralpedia.comscholaris.ca For the reduction of ketones, ligands such as chiral diamines, amino alcohols, and phosphines (e.g., BINAP) are commonly used in combination with metals like Ruthenium, Rhodium, and Iridium. rsc.orgrsc.org

Optimization is a systematic process involving the modification of the ligand structure. scholaris.ca For example, in copper-catalyzed reactions, screening various P,N,N-ligands with different steric bulk (e.g., isopropyl vs. 1-naphthyl groups) can significantly impact both yield and enantioselectivity. acs.org The choice of solvent and reaction temperature are also critical parameters that must be fine-tuned to achieve optimal results. acs.org The development of catalysts often occurs in "generations," where each new version incorporates features that improve activity and selectivity. scholaris.ca

Enantioselective Hydrogenation and Hydroboration Methodologies

Asymmetric hydrogenation is a highly efficient and atom-economical method for producing chiral alcohols from ketones. rsc.orgrsc.org Ruthenium catalysts bearing chiral diphosphine and diamine ligands are particularly effective for the hydrogenation of α-amino ketones, yielding chiral β-amino alcohols with excellent yields and enantioselectivities (up to >99% ee). rsc.org This methodology has proven valuable in the gram-scale synthesis of key pharmaceutical intermediates. rsc.org

Asymmetric hydroboration is another powerful technique, typically used on alkenes to produce chiral alcohols after an oxidation step. makingmolecules.com Catalytic asymmetric hydroboration (CAHB) of vinyl arenes or related structures using rhodium catalysts can produce chiral secondary benzylic boronic esters with high enantiomeric ratios (up to 99:1). rsc.org These boronic esters are versatile intermediates that can be stereospecifically converted to the desired alcohol. rsc.orgresearchgate.net The choice of chiral ligand is paramount in controlling the stereoselectivity of the boron addition to the double bond. researchgate.net

Table 2: Comparison of Asymmetric Synthesis Methodologies

Methodology Catalyst/Enzyme Type Key Features Typical ee (%)
Asymmetric Bioreduction Alcohol Dehydrogenase / Ketoreductase Green, high selectivity, mild conditions >99 researchgate.net
Enzymatic Deracemization ADH + Oxidant Converts racemate to single enantiomer >99 nih.gov
Asymmetric Hydrogenation Ru-diphosphine-diamine High efficiency, atom-economical >99 rsc.org
Asymmetric Hydroboration Rh-chiral phosphine Forms versatile boronic ester intermediates 98-99 rsc.org

Conventional Chemical Synthetic Routes and Optimization

Traditional synthetic routes to this compound and its precursors have been well-established, though ongoing research seeks to optimize these methods for improved efficiency and yield.

Strategies for Carbon-Carbon Bond Formation Leading to the Ethanol (B145695) Backbone

The creation of the ethanol backbone attached to the phenyl ring is a critical step in the synthesis of this compound. This is a fundamental carbon-carbon bond-forming reaction in organic synthesis. libretexts.org

Various methods can be employed to achieve this transformation. One common approach involves the use of organometallic reagents, such as Grignard reagents, which react with corresponding aldehydes or ketones. pressbooks.pub For instance, the reaction of a substituted phenylmagnesium bromide with acetaldehyde (B116499) would yield the desired ethanol backbone. Another powerful technique is the Heck reaction, which couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst. chemistry.coach This method offers a versatile way to form the carbon-carbon bond. chemistry.coach

The Baylis-Hillman reaction provides another route, forming a carbon-carbon bond between an aldehyde and an activated alkene, resulting in a multifunctional molecule. cem.com Additionally, biocatalysts are emerging as effective tools for carbon-carbon bond formation, offering high enantioselectivity. libretexts.org Research has also explored the use of synthesis gas (CO/H2) conversion over specialized catalysts to produce ethanol, where the initial carbon-carbon bond formation is a key mechanistic step. psu.edu

Table 1: Comparison of Carbon-Carbon Bond Formation Strategies

Method Reagents Advantages Disadvantages
Grignard ReactionOrganomagnesium compounds, Aldehydes/KetonesWell-established, versatileSensitive to moisture and protic functional groups
Heck ReactionAryl/Vinyl halides, Alkenes, Palladium catalystHigh functional group tolerance, stereospecificCatalyst cost and removal can be issues
Baylis-Hillman ReactionAldehydes, Activated alkenesForms multifunctional productsCan be slow, may require specific catalysts
BiocatalysisEnzymes, SubstratesHigh enantioselectivity, mild conditionsSubstrate scope can be limited
Syngas ConversionCO, H2, Specialized catalystsUtilizes readily available feedstocksRequires high pressure and temperature, catalyst development is ongoing

Reduction of Carbonyl Precursors to the Alcohol Functionality

The conversion of a carbonyl group (aldehyde or ketone) to an alcohol is a fundamental reduction reaction in organic chemistry. wikipedia.org This transformation is crucial for synthesizing this compound from its corresponding ketone precursor, 1-(4-amino-3-methoxyphenyl)ethanone.

The most common and effective reagents for this reduction are metal hydrides, particularly sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgyoutube.com Both reagents act as a source of hydride ions (H⁻), which function as nucleophiles, attacking the electrophilic carbonyl carbon. pressbooks.pubyoutube.com

Sodium Borohydride (NaBH₄): This is a milder reducing agent and is often preferred for its safety and ease of handling. It can be used in protic solvents like methanol (B129727) or ethanol. pressbooks.publibretexts.org NaBH₄ is effective for the reduction of aldehydes and ketones. pressbooks.pubyoutube.com

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent, LiAlH₄ can reduce a wider range of carbonyl compounds, including carboxylic acids and esters, in addition to aldehydes and ketones. wikipedia.orglibretexts.org Due to its high reactivity, it must be used in anhydrous, aprotic solvents, and the reaction requires a separate hydrolysis step. libretexts.org

The general mechanism involves the nucleophilic addition of a hydride to the carbonyl carbon, forming an alkoxide intermediate. This intermediate is then protonated, typically by the solvent or during a workup step, to yield the final alcohol product. pressbooks.publibretexts.org The reduction of an aldehyde produces a primary alcohol, while the reduction of a ketone, as in the synthesis of this compound, results in a secondary alcohol. wikipedia.orglibretexts.org

Table 2: Comparison of Common Reducing Agents for Carbonyls

Reducing Agent Formula Reactivity Suitable Substrates Solvents Workup
Sodium BorohydrideNaBH₄MildAldehydes, KetonesProtic (e.g., Methanol, Ethanol)Automatic hydrolysis by solvent
Lithium Aluminum HydrideLiAlH₄StrongAldehydes, Ketones, Carboxylic Acids, EstersAprotic (e.g., Diethyl ether, THF)Separate hydrolysis step required

Introduction of Amino and Methoxy (B1213986) Functionalities on the Phenyl Ring

The strategic placement of amino and methoxy groups on the phenyl ring is essential for defining the properties of this compound. wikipedia.org The phenyl group itself is a hexagonal planar ring of six carbon atoms. wikipedia.org These functional groups can be introduced at various stages of the synthesis, either on the starting material or on an intermediate.

The introduction of an amino group (amination) can be achieved through several methods. Classical approaches include the Gabriel synthesis. rsc.org Another common method is the reduction of a nitro group, which can be introduced onto the aromatic ring via electrophilic nitration. The subsequent reduction of the nitro group to an amine is a well-established transformation. Reductive amination, which involves the reaction of a carbonyl compound with an amine to form an imine, followed by reduction, is another powerful technique. rsc.org

The methoxy group is typically introduced via nucleophilic substitution, where a methoxide (B1231860) ion displaces a suitable leaving group on the phenyl ring. Alternatively, a hydroxyl group on the ring can be methylated using reagents like dimethyl sulfate (B86663) or methyl iodide.

The relative positions of the amino and methoxy groups are directed by the existing substituents on the ring and the reaction conditions. For example, in electrophilic substitution reactions, an existing methoxy group is ortho-, para-directing, while an amino group is also strongly activating and ortho-, para-directing. The synthesis of psychedelic phenethylamines, for instance, involves the placement of methoxy groups at specific positions on the benzene (B151609) ring. wikipedia.org

Green Chemistry Principles in Synthesis of this compound Derivatives

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental impact. bath.ac.ukcopadata.com This involves designing synthetic routes that are more efficient, use less hazardous materials, and generate less waste. copadata.com

Solvent-Free and Aqueous Medium Reactions

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic and difficult to dispose of safely. acs.orgijrpr.com

Solvent-Free Reactions: Also known as neat or solid-state reactions, these methods involve carrying out a reaction with the reactants alone, sometimes adsorbed onto a solid support like clay or silica. ias.ac.in These reactions can be promoted by thermal processes, microwave irradiation, or ultrasound. ias.ac.in Solvent-free conditions can lead to higher reaction rates, simplified workup procedures, and reduced pollution. ijrpr.comias.ac.in For example, various condensation and coupling reactions have been successfully performed under solvent-free conditions. cem.comijrpr.comrsc.org

Aqueous Medium Reactions: Water is an ideal solvent from a green chemistry perspective due to its low cost, non-flammability, and lack of toxicity. drhazhan.com While many organic compounds have low solubility in water, reactions can still occur efficiently, sometimes even at an accelerated rate in what are termed "on water" reactions. nih.govacs.org The use of aqueous media is particularly beneficial for reactions involving water-soluble substrates like carbohydrates and proteins. acs.orgdrhazhan.com The development of catalysts that are active in water, including enzymes, has further expanded the scope of aqueous-phase synthesis. acs.org

Table 3: Comparison of Reaction Media

Reaction Medium Advantages Challenges
Organic Solvents High solubility for many organic reactantsToxicity, flammability, environmental pollution, cost of disposal
Solvent-Free Reduced waste, simplified workup, potential for higher reaction ratesLimited to certain reaction types, potential for thermal decomposition
Aqueous Medium Low cost, non-toxic, non-flammable, safeLow solubility of many organic reactants, potential for hydrolysis of sensitive functional groups

Atom Economy and Waste Reduction in Synthetic Pathways

Atom Economy: A concept developed by Barry Trost, atom economy measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgrsc.org A higher atom economy signifies a more sustainable process with less waste generation. jocpr.com Addition and isomerization reactions, for example, have a 100% atom economy in theory. wikipedia.orgjk-sci.com In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy. wikipedia.org The selection of reactants and the design of the synthetic route are crucial for maximizing atom economy. numberanalytics.com

Waste Reduction: The pharmaceutical industry, in particular, has been scrutinized for its high E-factor (mass of waste per mass of product), with estimates suggesting that for every kilogram of drug produced, around 100 kilograms of waste are generated. bath.ac.ukcopadata.com To address this, a focus on waste minimization through various strategies is essential. core.ac.uk This includes improving reaction yields, using catalytic processes instead of stoichiometric ones, and recovering and reusing solvents and catalysts. rsc.orgcore.ac.uk By integrating principles of atom economy and designing more efficient synthetic pathways, the chemical industry can significantly reduce its environmental footprint. longdom.org

Chemical Reactivity and Derivatization Strategies of 1 4 Amino 3 Methoxyphenyl Ethanol

Transformations of the Hydroxyl Group

The secondary alcohol functionality in 1-(4-amino-3-methoxyphenyl)ethanol is a key site for derivatization, allowing for oxidation, esterification, and etherification reactions to introduce new functional groups and modify the compound's properties.

Oxidation Reactions to Ketones and Carboxylic Acids

The secondary alcohol of this compound can be oxidized to yield the corresponding ketone, 1-(4-amino-3-methoxyphenyl)ethanone. This transformation is a common and predictable reaction for secondary alcohols. While specific studies on the oxidation of this compound are not widely documented, analogous reactions with similar compounds, such as 1-(3-methoxyphenyl)ethanol, provide insight into the expected reactivity. For instance, the oxidation of benzylic alcohols to aryl ketones can be achieved using various reagents. asianpubs.org

A typical oxidation reaction can be represented as follows:

Starting Material: this compound

Reagent: Mild oxidizing agent (e.g., Pyridinium chlorochromate (PCC), Dess-Martin periodinane)

Product: 1-(4-Amino-3-methoxyphenyl)ethanone nih.gov

Further oxidation of the secondary alcohol to a carboxylic acid would involve the cleavage of the carbon-carbon bond between the carbonyl group and the methyl group, which is a more challenging transformation under standard conditions and would likely require harsher oxidizing agents.

Table 1: Oxidation of Secondary Alcohols to Ketones

Starting Material Oxidizing Agent Product Reference
1-(3-Methoxyphenyl)ethanol In situ generated TEMPO-copper(II) diimine 1-(3-Methoxyphenyl)ethanone asianpubs.org
This compound (projected) Pyridinium chlorochromate (PCC) 1-(4-Amino-3-methoxyphenyl)ethanone nih.gov

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with acyl chlorides or carboxylic anhydrides in the presence of a base to form the corresponding esters. This reaction is a standard method for protecting the hydroxyl group or for introducing specific ester functionalities to modulate the compound's biological activity or physical properties.

Etherification of the secondary alcohol can be achieved through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. Another approach is the Ullmann condensation, which is particularly useful for forming aryl ethers. union.edu While direct examples with this compound are scarce in the literature, the reactivity is expected to be similar to other secondary benzylic alcohols. For example, related secondary alcohols can be coupled with aryl iodides using a copper(I) iodide catalyst. union.edu

Reactions of the Amino Group

The primary amino group on the aromatic ring is a versatile handle for a wide array of chemical modifications, including the formation of amides, alkylamines, and for conjugation to other molecules.

Amidation and Alkylation Reactions

N-alkylation of the primary amine can be achieved through several methods. One common approach is reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent. Another method is direct N-alkylation with alkyl halides, although this can sometimes lead to over-alkylation. A more recent and sustainable approach involves the direct N-alkylation of unprotected amino groups with alcohols, catalyzed by transition metals like iron or ruthenium. nih.gov This method is highly selective and produces water as the only byproduct. nih.gov The amino group can also react with aldehydes to form imines, which can be further reduced to secondary amines. beilstein-journals.org

Table 2: Representative N-Alkylation and Amidation Reactions

Reaction Type Reagents Product Type Reference
N-Alkylation Alcohol, Ruthenium or Iron catalyst N-Alkyl amine nih.gov
Amidation Acyl chloride or Anhydride (B1165640) N-Acyl amide General Knowledge
Imine Formation Aldehyde, Quinone catalyst Imine beilstein-journals.org

Mannich Reactions and Formation of Aminomethyl Derivatives

The aromatic ring of this compound, activated by the amino and methoxy (B1213986) groups, can participate in electrophilic substitution reactions such as the Mannich reaction. In a typical Mannich reaction, a compound containing an active hydrogen atom is condensed with formaldehyde (B43269) and a primary or secondary amine. wikipedia.orgthermofisher.com In the context of this compound, the aromatic ring itself can act as the nucleophile, leading to the introduction of an aminomethyl group onto the ring.

The general mechanism involves the formation of an electrophilic iminium ion from formaldehyde and a secondary amine, which is then attacked by the electron-rich aromatic ring. msu.edu This reaction provides a straightforward method for synthesizing aminomethyl derivatives of this compound, which can serve as valuable intermediates in medicinal chemistry. For example, the Mannich reaction has been successfully applied to other phenolic compounds like eugenol (B1671780) to produce aminomethyl derivatives. scitepress.org

Conjugation with Fluorophores and Reporter Tags for Research Applications

The presence of a reactive primary amine makes this compound a suitable candidate for conjugation to various reporter molecules, including fluorophores. This allows for the development of fluorescent probes for use in biological imaging and assays. The amino group can react with activated esters or isothiocyanates of fluorophores, such as rhodamine or fluorescein (B123965) derivatives, to form stable amide or thiourea (B124793) linkages.

The resulting fluorescently labeled this compound derivatives can be used to study the localization and interactions of the parent molecule within biological systems. The choice of fluorophore can be tailored to the specific application, considering factors such as excitation and emission wavelengths, quantum yield, and photostability. The synthesis of fluorescent probes often involves coupling a pharmacophore (in this case, a derivative of this compound) to a fluorophore, sometimes via a linker to optimize the properties of the probe. nih.gov The development of such probes is a growing area of research for understanding biological processes at the molecular level. nih.gov

Aromatic Ring Functionalization

The functional groups on the phenyl ring govern its susceptibility to attack by electrophiles and nucleophiles. The electron-donating nature of the amino and methoxy groups makes the ring electron-rich and highly activated towards electrophilic substitution, while simultaneously rendering it resistant to nucleophilic attack.

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction for modifying aromatic rings. chemistrysteps.com The rate and regioselectivity (the position of substitution) on the benzene (B151609) ring of this compound are controlled by the combined electronic and steric effects of the existing substituents: the amino (-NH₂), methoxy (-OCH₃), and 1-hydroxyethyl [-CH(OH)CH₃] groups.

Directing Effects of Substituents:

Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho, para-director. ntu.edu.sg It donates electron density to the ring through resonance, significantly increasing the ring's nucleophilicity, especially at the positions ortho and para to it. pressbooks.publibretexts.org

Methoxy Group (-OCH₃): The methoxy group is also an activating group and an ortho, para-director. organicchemistrytutor.com Like the amino group, it donates electron density via resonance from its oxygen lone pairs. ntu.edu.sg While it is a strong activator, its effect is generally weaker than that of the amino group.

1-Hydroxyethyl Group [-CH(OH)CH₃]: This alkyl group with a hydroxyl substituent is considered a weak activating group and an ortho, para-director due to hyperconjugation and weak inductive effects. ntu.edu.sg

Predicted Regioselectivity: In a polysubstituted ring, the most powerful activating group typically controls the position of further substitution. youtube.com In this molecule, the amino group at C4 is the strongest activator. The positions ortho to the amino group are C3 (occupied by the methoxy group) and C5. The para position is C1 (occupied by the 1-hydroxyethyl group). Therefore, incoming electrophiles are strongly directed to the unoccupied C5 position.

A secondary site for substitution is the C2 position. This position is ortho to the methoxy group and meta to the stronger amino group. A third, less favored site is C6, which is para to the methoxy group but sterically hindered by the adjacent 1-hydroxyethyl group. Substitution at the C6 position is also electronically less favored than at C5 due to the superior directing power of the amino group.

Table 1: Regioselectivity of Electrophilic Aromatic Substitution

Position Relation to -NH₂ (C4) Relation to -OCH₃ (C3) Relation to -CH(OH)CH₃ (C1) Predicted Reactivity
C2 Meta Ortho Ortho Possible, secondary site
C5 Ortho Meta Meta Most Favorable

| C6 | Meta | Para | Ortho | Less Favorable (steric hindrance) |

Thus, electrophilic reactions such as nitration, halogenation, or sulfonation are expected to yield the 5-substituted derivative of this compound as the major product.

Nucleophilic Aromatic Substitution (SₙAr) typically involves the displacement of a leaving group from an aromatic ring by a nucleophile. wikipedia.org For this reaction to proceed readily, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. chemistrysteps.combyjus.com These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. wikipedia.org

In this compound, the potential leaving group is the methoxy group (-OCH₃). However, the ring is substituted with two electron-donating groups (amino and methoxy) and one weakly activating alkyl group. masterorganicchemistry.com These groups enrich the benzene ring with electron density, making it nucleophilic and thus highly deactivated towards attack by external nucleophiles. masterorganicchemistry.com Consequently, the direct displacement of the methoxy group via a classical SₙAr mechanism is energetically unfavorable under standard conditions.

Cleavage of aryl methyl ethers can be achieved under harsh conditions using strong acids like HBr or HI, but this proceeds via protonation of the ether oxygen followed by nucleophilic attack on the methyl group (an Sₙ2 reaction), not the aromatic ring, to yield a phenol. ucalgary.calibretexts.org More modern methods for the direct nucleophilic substitution of methoxy groups on unactivated or electron-rich rings have been developed, but these often require specific metal catalysts (e.g., nickel) or unconventional reaction conditions and are not considered routine transformations. acs.orgresearchgate.net

Stereochemical Investigations and Enantiomeric Control of 1 4 Amino 3 Methoxyphenyl Ethanol

Enantiomeric Purity Determination Methodologies

The accurate determination of enantiomeric excess (ee) is fundamental. Several chromatographic and spectroscopic methods are employed for this purpose, each with its own set of advantages.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers and quantifying their purity. nih.gov The separation relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). bgb-analytik.com For amino alcohols like 1-(4-amino-3-methoxyphenyl)ethanol, polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective. nih.govsigmaaldrich.comsigmaaldrich.com

Polysaccharide-derived CSPs, such as those based on cellulose (B213188) or amylose (B160209) derivatives like Chiralcel® and Lux® columns, are highly versatile. nih.govoup.com The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, which create transient diastereomeric complexes between the analyte enantiomers and the chiral selector. bgb-analytik.comoup.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier (e.g., ethanol (B145695), 2-propanol), is crucial for optimizing retention and resolution. oup.comhplc.eu

Alternatively, macrocyclic glycopeptide CSPs, such as the CHIROBIOTIC® T column, are well-suited for the direct analysis of underivatized amino alcohols. sigmaaldrich.com These phases possess ionic groups and are compatible with a wide range of mobile phases, including polar organic and reversed-phase conditions, making them ideal for polar and ionizable compounds. sigmaaldrich.com For analytes containing amino groups, crown ether-based CSPs can also be employed, often showing high selectivity. nih.gov In some cases, derivatization of the amino group with reagents like 9-anthraldimine or 4-chloro-7-nitro-2,1,3-benzooxadiazole (NBD-Cl) can enhance detection sensitivity and improve chromatographic resolution. researchgate.netyakhak.org

Table 1: Representative Chiral HPLC Conditions for Amino Alcohol Separation

Chiral Stationary Phase (CSP) Mobile Phase Analytes Reference
Chiralcel® OJ n-Hexane/Ethanol (80/20, v/v) 4-Aminoflavane Diastereomers oup.com
CHIROBIOTIC® T Methanol (B129727)/Water/Formic Acid Underivatized Amino Acids sigmaaldrich.com
Lux® Cellulose-1 Acetonitrile (B52724)/Water/Formic Acid N-FMOC α-Amino Acids phenomenex.com
Chiralpak® IA n-Hexane/Ethanol/Chloroform Axially Chiral N-Benzoylamino Alcohol nih.gov

Chiral Gas Chromatography (GC) offers high resolution and sensitivity, making it another valuable tool for enantiomeric purity analysis. For vicinal amino alcohols, direct analysis can be challenging due to their polarity. Therefore, derivatization is a common prerequisite to improve volatility and chromatographic performance. sigmaaldrich.com The amino and hydroxyl groups are typically derivatized; for instance, the amino group can be acylated with reagents like trifluoroacetic anhydride (B1165640) (TFAA). sigmaaldrich.comnih.gov

The choice of chiral capillary column is critical. Cyclodextrin-based stationary phases, such as those modified with permethylated β-cyclodextrin (e.g., Chirasil-DEX), are frequently used for the separation of aromatic alcohol enantiomers. nih.gov Proline-derived CSPs have also been shown to effectively resolve racemic aromatic alcohols without derivatization, while derivatized aromatic amines show high enantioselectivity on these phases. nih.gov The selection of the derivatizing agent can even influence the elution order of the enantiomers, a phenomenon known as enantioreversal, which can be advantageous for quantifying trace enantiomeric impurities. sigmaaldrich.com

Table 2: Chiral GC Conditions for Enantiomeric Separation of Aromatic Alcohols/Amines

Chiral Stationary Phase Derivatizing Agent Analyte Class Key Finding Reference
Diproline-based CSP None Aromatic Alcohols Racemic aromatic alcohols resolved without derivatization. nih.gov
Diproline-based CSP Trifluoroacetic Anhydride Aromatic Amines Derivatization enables resolution of aromatic amines. nih.gov
CHIRALDEX G-TA TFAA / Acetic Anhydride Proline Derivatization prevents peak tailing; different agents can reverse elution order. sigmaaldrich.com
Chirasil-L-Val Heptafluorobutyl Chloroformate Secondary Amino Acids Cost-effective method for complex biological matrices. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides a rapid method for determining enantiomeric excess in solution without requiring chromatographic separation. This technique relies on the use of a chiral resolving agent, which interacts with the enantiomers of the analyte to form transient diastereomeric complexes. These complexes have distinct NMR spectra, resulting in separate signals for each enantiomer.

Two main types of chiral resolving agents are used: chiral lanthanide shift reagents (LSRs) and chiral solvating agents (CSAs). LSRs, such as tris(3-heptafluorobutyryl-d-camphorato)europium(III) (Eu(hfc)₃), are paramagnetic complexes that induce large chemical shifts (lanthanide-induced shifts, LIS) in the analyte's spectrum. organicchemistrydata.org Because the interaction between the LSR and each enantiomer forms a diastereomeric complex, the magnitude of the induced shift is different for each enantiomer, allowing for their differentiation and quantification by integrating the corresponding signals. organicchemistrydata.org

Chiral solvating agents, such as optically active mandelic acid or chiral phosphoric acids, operate by forming non-covalent diastereomeric complexes through interactions like hydrogen bonding. rsc.orgresearchgate.net This leads to chemical shift non-equivalence (ΔΔδ) between the signals of the two enantiomers, which can be observed in the ¹H NMR spectrum. researchgate.net The enantiomeric excess can then be calculated from the integration ratio of the resolved signals. acs.org

Kinetic and Dynamic Resolution Techniques

To obtain enantiomerically pure this compound from a racemic mixture, resolution techniques are essential. Kinetic resolution and dynamic kinetic resolution are two powerful strategies.

Kinetic resolution (KR) involves the differential reaction rate of two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product. wikipedia.org A significant drawback of KR is its maximum theoretical yield of only 50% for a single enantiomer. nih.gov Enzymatic KR, often employing lipases such as Candida antarctica lipase (B570770) B (CALB) or Pseudomonas cepacia lipase (PSL), is widely used for the resolution of racemic alcohols and amines through enantioselective acylation. wikipedia.orgrsc.org Chiral phosphoric acids have also been utilized as catalysts for the kinetic resolution of N-aryl β-amino alcohols. rsc.org

Dynamic kinetic resolution (DKR) overcomes the 50% yield limitation of KR by combining the resolution step with an in situ racemization of the slower-reacting enantiomer. nih.govresearchgate.net This allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiomerically pure product. Chemoenzymatic DKR is a particularly effective approach, pairing an enzyme (for the selective reaction) with a metal catalyst (for racemization). wikipedia.orgacs.org For secondary alcohols and amines, combinations of lipases (e.g., Novozyme-435) and ruthenium or palladium complexes have proven highly successful, yielding products with high yield and excellent enantioselectivity. researchgate.netacs.org Manganese complexes have also been developed for the asymmetric amination of racemic alcohols via a hydrogen autotransfer strategy, which proceeds through a catalyst DKR process. rsc.org

Table 3: Comparison of Resolution Techniques for Racemic Alcohols/Amines

Technique Description Catalyst/Reagent Examples Max. Theoretical Yield Reference
Kinetic Resolution (KR) Enantiomers react at different rates, enriching the unreacted starting material. Lipases (e.g., Porcine pancreatic lipase), Chiral Phosphoric Acids. 50% wikipedia.orgrsc.orgrsc.org
Dynamic Kinetic Resolution (DKR) Combines KR with in-situ racemization of the slow-reacting enantiomer. Enzyme (e.g., CALB) + Metal Catalyst (e.g., Ru complex). 100% researchgate.netacs.orgrsc.org

Absolute Configuration Assignment

Determining the absolute three-dimensional arrangement of atoms (R or S configuration) at the stereocenter is crucial.

Single-crystal X-ray diffraction is the most definitive and unambiguous method for determining the absolute configuration of a chiral molecule. researchgate.netnih.gov The technique requires a high-quality single crystal of the enantiomerically pure compound or a suitable crystalline derivative. researchgate.netresearchgate.net The analysis of the diffraction pattern, specifically the anomalous scattering effect, allows for the determination of the absolute structure. thieme-connect.de

When X-rays interact with electrons, particularly those of heavier atoms, a small phase shift occurs. This phenomenon, known as anomalous dispersion, causes slight but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which would otherwise be identical for centrosymmetric structures. thieme-connect.de By analyzing these intensity differences, the absolute structure of the molecule in the crystal lattice can be determined. The result is typically validated by the Flack parameter, which should refine to a value close to 0 for the correct enantiomer and close to 1 for the inverted structure. researchgate.net For light-atom organic molecules (containing C, H, N, O), the anomalous scattering effect is weak, making the determination more challenging but still feasible with high-quality data. researchgate.net If the target compound is a liquid or does not crystallize well, forming a salt with a chiral acid or base of known configuration, or a co-crystal with a heavy atom, can facilitate crystallization and aid in the structural determination. researchgate.net

Spectroscopic Methods for Stereochemical Assignment

Spectroscopic methods are indispensable for the stereochemical analysis of this compound, providing detailed information about the three-dimensional arrangement of its atoms. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is a powerful tool for determining enantiomeric purity, often with the aid of chiral auxiliary agents.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While standard ¹H or ¹³C NMR spectra of enantiomers are identical, the presence of a chiral environment can induce diastereomeric differentiation, leading to separable signals for the (R) and (S)-enantiomers. This is typically achieved by using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).

For a primary amine and a secondary alcohol like this compound, chiral derivatizing agents that react with these functional groups are particularly effective. For instance, chiral acids can form diastereomeric salts or esters, and chiral isocyanates can form diastereomeric carbamates. These diastereomers exhibit distinct chemical shifts in their NMR spectra, allowing for the quantification of each enantiomer. oup.com

A common approach involves the use of chiral acids like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride, which reacts with the amino or hydroxyl group to form diastereomeric amides or esters. The signals of protons or carbons close to the newly formed chiral center will show different chemical shifts, and the integration of these signals allows for the calculation of the enantiomeric excess (e.e.).

Another effective method for primary amines is the formation of iminoboronate esters through condensation with a chiral diol, such as (R)- or (S)-1,1'-bi-2-naphthol (BINOL), and an aldehyde, like 2-formylphenylboronic acid. oup.comsigmaaldrich.com The resulting diastereomeric products will have well-resolved signals in the ¹H NMR spectrum, enabling straightforward determination of the enantiomeric ratio. oup.comsigmaaldrich.com

Illustrative ¹H NMR Data for Diastereomeric Derivatives:

The following table illustrates the type of data that would be obtained from a ¹H NMR experiment on a derivatized, non-racemic sample of this compound. The chemical shifts are hypothetical and serve to demonstrate the principle of diastereomeric differentiation.

Proton(R)-Diastereomer Chemical Shift (ppm)(S)-Diastereomer Chemical Shift (ppm)
Methine (CH-OH)4.955.05
Methyl (CH₃)1.451.50
Methoxy (B1213986) (O-CH₃)3.853.86

Note: The actual chemical shifts will depend on the specific chiral derivatizing agent used and the solvent.

Chiroptical Properties in Enantiomeric Analysis

Chiroptical techniques are based on the differential interaction of chiral molecules with polarized light. These methods are not only crucial for determining enantiomeric purity but are also paramount for assigning the absolute configuration of enantiomers. For this compound, Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are particularly powerful methods.

Vibrational Circular Dichroism (VCD):

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. rsc.orgnih.gov A VCD spectrum provides a wealth of structural information as it is sensitive to the entire vibrational framework of the molecule. rsc.org For a molecule like this compound, the VCD signals associated with the stretching and bending modes of the C-O, O-H, N-H, and C-H bonds adjacent to the stereocenter are particularly diagnostic.

The absolute configuration can be determined by comparing the experimental VCD spectrum with the theoretical spectrum calculated for one of the enantiomers (e.g., the (R)-enantiomer) using quantum chemical methods like Density Functional Theory (DFT). rsc.org A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. VCD is a powerful technique for studying molecules in solution, providing insights into their conformational preferences. rsc.orgrsc.org

Electronic Circular Dichroism (ECD):

ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet light. hilarispublisher.com The chromophores within the molecule, in this case, the substituted benzene (B151609) ring, will give rise to characteristic ECD signals, known as Cotton effects. The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule. hilarispublisher.com

Similar to VCD, the experimental ECD spectrum can be compared with quantum chemically calculated spectra to determine the absolute configuration. hilarispublisher.comoup.com For vic-amino alcohols, the analysis can be further enhanced by using auxiliary chromophores. For instance, the formation of a complex with dirhodium tetraacetate can induce strong ECD signals, the signs of which can be correlated to the absolute configuration of the amino alcohol. hilarispublisher.com The complementary use of both ECD and VCD provides a high level of confidence in the stereochemical assignment. hilarispublisher.com

Illustrative Chiroptical Data:

The following table provides a hypothetical representation of the type of data obtained from chiroptical measurements of the enantiomers of this compound.

TechniqueEnantiomerWavelength (nm)Sign of Cotton Effect
ECD(R)~280Positive
ECD(S)~280Negative
VCD(R)~1050 cm⁻¹ (C-O stretch)Positive
VCD(S)~1050 cm⁻¹ (C-O stretch)Negative

Note: The exact wavelengths and signs of the Cotton effects are dependent on the solvent and the specific conformations of the molecule.

Advanced Spectroscopic Characterization in Research of 1 4 Amino 3 Methoxyphenyl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H and ¹³C NMR for Structural Elucidation and Chemical Shift Assignment

One-dimensional ¹H and ¹³C NMR spectra are the primary tools for the initial structural verification of 1-(4-Amino-3-methoxyphenyl)ethanol. The unique electronic environment of each proton and carbon atom results in a distinct resonance signal, or chemical shift (δ), measured in parts per million (ppm).

The ¹H NMR spectrum is expected to show signals corresponding to each unique proton in the molecule. The aromatic region would display a pattern characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The ethoxy group gives rise to a quartet for the methine proton (CH) coupled to the adjacent methyl group, and a doublet for the methyl protons (CH₃). The methoxy (B1213986) (OCH₃) and amino (NH₂) protons would appear as singlets, although the NH₂ signal may be broad due to quadrupole effects and chemical exchange.

The ¹³C NMR spectrum provides information on the carbon skeleton. Each chemically non-equivalent carbon atom produces a single peak. The chemical shifts are influenced by the electronegativity of attached atoms and hybridization. For instance, the carbon atom bonded to the hydroxyl group (C-α) would appear downfield, as would the aromatic carbons bonded to the oxygen and nitrogen atoms (C-3 and C-4).

The predicted chemical shifts for this compound, based on established principles and data from structurally related compounds, are summarized below.

Predicted ¹H NMR Spectral Data for this compound Data predicted for a solution in CDCl₃. Actual values may vary based on solvent and experimental conditions.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
CH₃ (ethanol)~1.45Doublet (d)~6.5
OHVariable, broad singlet (br s)
NH₂~3.70Broad singlet (br s)
OCH₃~3.85Singlet (s)
CH (ethanol)~4.80Quartet (q)~6.5
H-5 (aromatic)~6.65Doublet of doublets (dd)J ≈ 8.0, 2.0
H-6 (aromatic)~6.75Doublet (d)J ≈ 8.0
H-2 (aromatic)~6.80Doublet (d)J ≈ 2.0

Predicted ¹³C NMR Spectral Data for this compound Data predicted for a solution in CDCl₃. Actual values may vary based on solvent and experimental conditions.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
CH₃ (ethanol)~25.0
OCH₃~56.0
CH (ethanol)~70.0
C-2~110.0
C-6~112.0
C-5~118.0
C-1~135.0
C-4~138.0
C-3~146.0

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for unambiguous signal assignment and complete structural confirmation.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a key correlation would be observed between the methine proton of the ethanol (B145695) side chain and its neighboring methyl protons. It would also confirm the coupling relationships between the adjacent aromatic protons (H-5 with H-6).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached. This allows for the direct assignment of carbon signals based on the already assigned proton signals. For example, the aromatic proton at ~6.80 ppm (H-2) would show a correlation to the carbon signal at ~110.0 ppm (C-2).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bonds) correlations between protons and carbons, which is vital for piecing together the molecular structure. Key HMBC correlations would include the signal from the methoxy protons (~3.85 ppm) to the aromatic C-3 carbon (~146.0 ppm), and from the ethanol methine proton (~4.80 ppm) to the aromatic carbons C-1 and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's 3D conformation. A NOESY spectrum could show correlations between the methoxy protons and the aromatic H-2 proton, confirming their spatial proximity.

Variable Temperature NMR for Conformational Dynamics

Variable Temperature (VT) NMR is a powerful technique used to study dynamic processes within a molecule, such as the rotation around single bonds (conformational exchange). researchgate.net In this compound, rotation around the C1-Cα bond is possible. At room temperature, this rotation is typically fast on the NMR timescale, resulting in sharp, averaged signals.

By lowering the temperature, this rotation can be slowed. If the energy barrier to rotation is sufficiently high, the rotation may become slow on the NMR timescale, causing distinct signals for each stable conformer (rotamer) to appear. This can lead to the broadening and eventual splitting of signals for protons near the rotational axis, particularly the aromatic protons. miamioh.edu Analyzing the spectra at different temperatures allows for the calculation of the thermodynamic activation parameters (ΔG‡, ΔH‡, ΔS‡) for the rotational process, providing valuable information about the molecule's conformational flexibility and stability. miamioh.edu

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental formula of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the parent ion. For this compound, the molecular formula is C₉H₁₃NO₂. HRMS would be used to confirm the calculated exact mass of its molecular ion ([M]⁺) or, more commonly, its protonated form ([M+H]⁺). This confirmation is a critical step in verifying the identity of the synthesized compound.

Calculated Exact Masses for HRMS Analysis

IonMolecular FormulaCalculated Exact Mass (m/z)
[M]⁺•C₉H₁₃NO₂167.09463
[M+H]⁺C₉H₁₄NO₂168.10245
[M+Na]⁺C₉H₁₃NNaO₂190.08439

Fragmentation Pattern Analysis for Structural Information

In a mass spectrometer, molecules are ionized, often leading to the fragmentation of the parent ion into smaller, characteristic charged fragments. Analyzing these fragmentation patterns provides a "fingerprint" that can help elucidate the molecule's structure. The fragmentation of this compound would be expected to follow pathways characteristic of alcohols, amines, and aromatic ethers. miamioh.edulibretexts.org

Key predicted fragmentation pathways include:

α-Cleavage: A common pathway for alcohols is the cleavage of a bond adjacent to the carbon bearing the hydroxyl group. For this molecule, the most probable α-cleavage would be the loss of a methyl radical (•CH₃) from the ethanol side chain to form a stable, resonance-stabilized cation. libretexts.orgyoutube.com

Dehydration: The elimination of a water molecule (H₂O) from the parent ion is another characteristic fragmentation for alcohols, resulting in an ion with a mass 18 units lower than the molecular ion. libretexts.orgyoutube.com

Benzylic Cleavage: The bond between the aromatic ring and the ethanol side chain is a benzylic position. Cleavage at this bond can occur, though the loss of the methyl group is often more favorable.

Predicted Mass Spectrometry Fragmentation Data

Predicted m/zProposed Fragment IonFragmentation Pathway
167[C₉H₁₃NO₂]⁺•Molecular Ion (M⁺•)
152[M - CH₃]⁺α-Cleavage (loss of methyl radical)
149[M - H₂O]⁺•Dehydration (loss of water)
122[M - CH₃ - CH₂O]⁺Further fragmentation after α-cleavage

Table of Mentioned Compounds

Compound Name
This compound

Infrared (IR) and Raman Spectroscopy

Infrared and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. Together, they provide a comprehensive picture of the molecular structure and bonding.

Vibrational Analysis of Functional Groups

The structure of this compound contains several key functional groups: an amino group (-NH2), a hydroxyl group (-OH), a methoxy group (-OCH3), and a substituted benzene ring. The vibrational frequencies of these groups provide a unique spectral fingerprint.

Amino (-NH2) Group: The amino group typically exhibits symmetric and asymmetric stretching vibrations. These are expected in the range of 3300-3500 cm⁻¹. Additionally, scissoring, rocking, wagging, and twisting modes appear at lower frequencies.

Hydroxyl (-OH) Group: The O-H stretching vibration is highly sensitive to hydrogen bonding. In a non-associated state (gas phase or dilute solution in a non-polar solvent), a sharp band is expected around 3600 cm⁻¹. However, in the solid state or in polar solvents, this band broadens and shifts to lower wavenumbers (typically 3200-3400 cm⁻¹) due to intermolecular hydrogen bonding.

Methoxy (-OCH3) Group: The C-H stretching vibrations of the methyl group are anticipated in the 2850-2960 cm⁻¹ region. The C-O stretching vibration of the methoxy group is typically observed around 1000-1300 cm⁻¹.

Aromatic Ring: The aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring are expected in the 1400-1600 cm⁻¹ region. The substitution pattern on the benzene ring also gives rise to characteristic out-of-plane bending vibrations in the 650-900 cm⁻¹ range.

Ethanol Side Chain: The C-H stretching vibrations of the ethyl group are found in the 2850-2960 cm⁻¹ range. The C-O stretching of the alcohol group is typically located in the 1000-1200 cm⁻¹ region.

A general interpretation of the IR and Raman spectra involves assigning the observed bands to these specific vibrational modes. For instance, a study on similar molecules like ethanol conformers has utilized computational methods to aid in the assignment of C-H stretching vibrations. sapub.org

Table 1: Expected Vibrational Frequencies for Functional Groups in this compound
Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
Amino (-NH₂)N-H Asymmetric & Symmetric Stretching3300 - 3500
N-H Bending (Scissoring)1590 - 1650
Hydroxyl (-OH)O-H Stretching (Hydrogen Bonded)3200 - 3400 (broad)
Aromatic RingC-H Stretching3000 - 3100
C=C Stretching1400 - 1600
Methoxy (-OCH₃)C-H Stretching2850 - 2960
C-O Stretching1000 - 1300
AlcoholC-O Stretching1000 - 1200

Hydrogen Bonding Interactions from Spectral Data

Hydrogen bonding plays a crucial role in determining the structure and properties of this compound. Both the amino (-NH2) and hydroxyl (-OH) groups can act as hydrogen bond donors, while the oxygen atoms of the hydroxyl and methoxy groups, and the nitrogen of the amino group can act as acceptors.

The presence and strength of hydrogen bonds can be inferred from IR and Raman spectra. nih.gov A significant red shift (shift to lower frequency) and broadening of the O-H and N-H stretching bands are indicative of hydrogen bonding. nih.gov The magnitude of this shift often correlates with the strength of the hydrogen bond. nih.gov Studies on aqueous ethanol solutions using Raman spectroscopy have shown how changes in the OH-stretching band can provide information about the hydrogen-bonding network. researchgate.net In the case of this compound, intermolecular hydrogen bonds are expected to be prevalent in the solid state, leading to a complex network of interactions. Intramolecular hydrogen bonding between the hydroxyl group and the adjacent methoxy group is also a possibility that would influence the vibrational spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

Electronic Transitions and Chromophore Analysis

The chromophore in this compound is the substituted benzene ring. The amino, methoxy, and hydroxyl groups act as auxochromes, which are substituents that can modify the absorption characteristics of the chromophore. These auxochromes, with their lone pairs of electrons, can interact with the π-electron system of the benzene ring, leading to shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε).

The primary electronic transitions observed in this molecule are likely to be π → π* and n → π* transitions. uomustansiriyah.edu.iq

π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions and result in strong absorption bands. The conjugated system of the benzene ring is responsible for these transitions.

n → π transitions:* These occur when a non-bonding electron (from the oxygen or nitrogen atoms) is promoted to a π* antibonding orbital. These are generally lower in energy and have lower molar absorptivity compared to π → π* transitions.

The presence of auxochromes generally causes a bathochromic shift (red shift) of the π → π* transitions to longer wavelengths, as they increase the extent of conjugation. uomustansiriyah.edu.iq

Solvent Effects on UV-Vis Spectra

The polarity of the solvent can significantly influence the UV-Vis spectrum of a compound. scribd.comresearchgate.net These solvent effects can provide insights into the nature of the electronic transitions.

π → π transitions:* In polar solvents, the excited state of a π → π* transition is often more polar than the ground state. Therefore, polar solvents will stabilize the excited state more than the ground state, leading to a bathochromic (red) shift (shift to longer wavelength). uomustansiriyah.edu.iq

n → π transitions:* For n → π* transitions, the ground state is generally more stabilized by hydrogen bonding with polar protic solvents than the excited state. This leads to an increase in the energy difference between the two states and results in a hypsochromic (blue) shift (shift to shorter wavelength) in polar solvents. uomustansiriyah.edu.iq

By recording the UV-Vis spectra of this compound in a series of solvents with varying polarities, it is possible to identify the nature of the electronic transitions. For example, observing a red shift with increasing solvent polarity would suggest a π → π* transition, while a blue shift would indicate an n → π* transition. Studies on similar aromatic compounds have demonstrated these characteristic solvent-dependent shifts. scribd.comresearchgate.netbiointerfaceresearch.com

Table 2: Expected Solvent Effects on Electronic Transitions of this compound
Transition TypeEffect of Increasing Solvent PolarityReason
π → πBathochromic Shift (Red Shift)Stabilization of the more polar excited state. uomustansiriyah.edu.iq
n → πHypsochromic Shift (Blue Shift)Greater stabilization of the ground state through hydrogen bonding. uomustansiriyah.edu.iq

X-ray Diffraction Analysis

Single-Crystal X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

A single-crystal X-ray crystallography study of this compound would provide the definitive, three-dimensional structure of the molecule in the solid state. This powerful technique would allow for the precise measurement of bond lengths, bond angles, and torsion angles within the molecule.

Key findings from such an analysis would include the determination of the crystal system, space group, and unit cell dimensions. Furthermore, it would elucidate the specific intermolecular interactions that stabilize the crystal lattice. These interactions, such as hydrogen bonds involving the amino (-NH₂) and hydroxyl (-OH) groups, as well as potential π-π stacking between the phenyl rings, are crucial for understanding the compound's solid-state behavior. A hypothetical data table for such an analysis would typically include crystallographic parameters like those shown below, but no such data is currently available for this specific compound.

Hypothetical Crystallographic Data Table

Parameter Value
Chemical Formula C₉H₁₃NO₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
β (°) Data not available
Volume (ų) Data not available
Z Data not available

Powder X-ray Diffraction for Polymorphism Studies

Powder X-ray Diffraction (PXRD) is a primary technique used to investigate polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs of a substance can have distinct physical properties. A PXRD study on this compound would involve analyzing its powder pattern to identify the crystalline phases present.

By comparing the experimental diffraction pattern with patterns calculated from single-crystal data (if available), one could confirm phase purity. Studies performed under various crystallization conditions (e.g., different solvents or temperatures) could reveal the existence of different polymorphs, each characterized by a unique PXRD pattern. However, no published polymorphism studies for this compound were found.

Advanced Spectroscopic Techniques for Conformational Analysis

Laser-Induced Fluorescence (LIF) and IR-UV Hole-Burning Spectroscopy for Gas-Phase Conformations

The conformational landscape of flexible molecules like this compound can be explored in the gas phase using techniques like Laser-Induced Fluorescence (LIF) and IR-UV Hole-Burning Spectroscopy. LIF spectroscopy would identify the electronic transitions of different conformers. By scanning the laser frequency, a spectrum showing multiple origin bands, each corresponding to a distinct conformer, could be generated.

IR-UV hole-burning spectroscopy would then be used to obtain the vibrational spectrum for each individual conformer. This is achieved by "burning" a hole in the population of one conformer with an IR laser and monitoring the corresponding dip in the LIF signal. The resulting IR spectra could be compared with theoretical calculations to determine the specific three-dimensional structure of each stable gas-phase conformer, particularly regarding the orientation of the ethanol, amino, and methoxy side chains. No such gas-phase studies have been reported for this molecule.

Supersonic Jet Spectroscopy for Low-Temperature Conformer Isolation

To perform the aforementioned gas-phase spectroscopic studies, supersonic jet expansion is essential. This technique involves expanding a mixture of the sample and a carrier gas (like argon) from a high-pressure region into a vacuum. This process rapidly cools the molecules to very low rotational and vibrational temperatures (a few Kelvin).

This extreme cooling simplifies complex spectra and traps molecules in their lowest energy conformations, allowing for their individual spectroscopic study. It effectively isolates different conformers for precise characterization by methods like LIF and IR-UV hole-burning, preventing spectral congestion that would occur at room temperature. The application of this technique to this compound has not been documented in the scientific literature.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. These methods allow for the detailed exploration of geometric, electronic, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. scispace.com The geometry of this compound can be optimized using DFT methods, such as the B3LYP (Becke's three-parameter Lee-Yang-Parr) exchange-correlation functional, often paired with a basis set like 6-311+G(d,p). This process determines the molecule's most stable three-dimensional conformation by finding the geometry with the minimum energy. The optimization provides key structural parameters, including bond lengths, bond angles, and dihedral angles. For similar aromatic compounds, theoretical calculations of these parameters have shown good agreement with experimental data obtained from techniques like X-ray diffraction. scispace.comijcce.ac.ir

The electronic structure, once the geometry is optimized, reveals the distribution of electrons within the molecule. This information is crucial for understanding the molecule's stability, reactivity, and intermolecular interactions.

Table 1: Common DFT Functionals and Basis Sets for Organic Molecules
ComponentExamplesDescription
DFT Functional B3LYP, B3PW91, M06-2XApproximates the exchange-correlation energy, which accounts for the quantum mechanical effects of electron-electron interaction. B3LYP is widely used for its balance of accuracy and computational cost. dergipark.org.tr
Basis Set 6-31G(d,p), 6-311++G(d,p), cc-pVTZA set of mathematical functions used to represent the atomic orbitals in the molecule. Larger basis sets provide greater accuracy but require more computational resources. ijcce.ac.ir

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more easily polarized and has higher chemical reactivity, indicating that it requires less energy to excite an electron from the HOMO to the LUMO. nih.govwuxibiology.com Conversely, a large energy gap implies high stability and lower chemical reactivity. nih.gov The energies of these orbitals and their gap can be reliably calculated using DFT. For instance, in a study of (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate, a related compound, the HOMO-LUMO gap was calculated to be 3.8997 eV using the B3LYP/6-311G++(d,p) method. nih.gov

Table 2: Illustrative FMO Data for a Structurally Related Compound*
ParameterEnergy (eV)
E HOMO-5.7171
E LUMO-1.8174
Energy Gap (ΔE)3.8997

*Data for (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate for illustrative purposes. nih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values.

Typically, regions of negative electrostatic potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. These areas often correspond to lone pairs of electrons on electronegative atoms like oxygen or nitrogen. Regions of positive potential, shown in blue, are electron-deficient and are prone to nucleophilic attack. Green areas represent neutral or weakly interacting regions. For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the methoxy and hydroxyl groups and the nitrogen atom of the amino group, identifying them as sites for electrophilic interaction.

To quantify the reactivity predicted by HOMO-LUMO analysis, various chemical reactivity descriptors can be calculated from the electronic structure. Global parameters, derived from the energies of the frontier orbitals, include:

Chemical Hardness (η): Measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. nih.gov

Electronegativity (χ): Describes the ability of a molecule to attract electrons. nih.gov

Electrophilicity Index (ω): Quantifies the electrophilic character of a molecule. nih.gov

Local reactivity is described by Fukui functions, which identify specific atomic sites within a molecule that are most likely to participate in a chemical reaction. mdpi.com The Fukui function indicates the change in electron density at a particular point when an electron is added to or removed from the molecule. This allows for the precise identification of the most reactive sites for nucleophilic attack (where an electron is accepted into the LUMO) and electrophilic attack (where an electron is donated from the HOMO). mdpi.com

DFT calculations can accurately predict the vibrational (infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra of a molecule. dergipark.org.tr Theoretical vibrational frequency calculations help in the assignment of experimental IR and Raman bands to specific molecular motions, such as stretching, bending, and torsional modes of functional groups. ijcce.ac.ir

Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. dergipark.org.tr Comparing the calculated spectra with experimental data serves as a powerful method for structural verification. A strong correlation between the theoretical and experimental spectra confirms the optimized molecular geometry and electronic structure. dergipark.org.trmdpi.com

Conformational Analysis and Intramolecular Interactions

The flexibility of the ethanol side chain in this compound allows it to adopt various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Intramolecular interactions play a crucial role in determining the preferred conformation. In this compound, potential intramolecular hydrogen bonds could form between the hydroxyl group of the ethanol side chain and the adjacent methoxy group or the amino group on the phenyl ring. Furthermore, an OH/π interaction, where the hydroxyl group interacts with the electron cloud of the aromatic ring, is another possible stabilizing force. Studies on similar molecules, such as 2-(4-methoxyphenyl)ethanol, have investigated such intramolecular forces to understand conformational preferences.

Potential Energy Surface Scans

Potential Energy Surface (PES) scans are computational methods used to explore the conformational space of a molecule by systematically changing specific geometric parameters, typically dihedral angles, and calculating the corresponding energy. This process identifies low-energy conformers (stable structures) and the energy barriers between them.

For this compound, key rotatable bonds dictate its three-dimensional structure. These include the torsion angles around the Cα-Cβ bond of the ethanol sidechain and the C-O bond of the methoxy group. A PES scan would involve the stepwise rotation of these bonds to map out the energy landscape. The resulting plot of energy versus dihedral angle reveals energy minima, corresponding to the most stable conformations, and energy maxima, representing transition states between conformers. These stable conformations are governed by a delicate balance of steric hindrance and intramolecular interactions, such as hydrogen bonding. While specific experimental or calculated PES data for this exact molecule is not detailed in publicly available literature, the methodology remains a standard approach for conformational analysis of flexible molecules like substituted phenylethanolamines.

Analysis of Intramolecular Hydrogen Bonding and OH/π Interactions

The structure of this compound features several functional groups capable of forming non-covalent interactions: a hydroxyl group (-OH), an amino group (-NH2), a methoxy group (-OCH3), and an aromatic π-system. These interactions are critical in stabilizing specific conformations.

Intramolecular Hydrogen Bonding: The molecule can form hydrogen bonds between the hydroxyl hydrogen (donor) and the lone pair of electrons on the amino nitrogen or the methoxy oxygen (acceptors). Similarly, the amino group can act as a hydrogen bond donor to the hydroxyl or methoxy oxygens. These interactions lead to the formation of pseudo-rings, which significantly lower the molecule's potential energy and restrict its conformational freedom. The strength of these bonds depends on the distance and angle between the donor and acceptor atoms.

OH/π Interactions: An interaction can also occur between the hydroxyl group and the electron-rich surface of the benzene ring. In this arrangement, the hydroxyl group's hydrogen atom points towards the π-face of the aromatic ring, creating a stabilizing OH/π interaction. This type of interaction is a significant conformational determinant in many aromatic alcohols and related biomolecules.

Computational analysis, through methods like Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis, can quantify the strength and nature of these intramolecular forces, confirming their role in dictating the preferred three-dimensional structure of the molecule.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. It is widely used in drug discovery to predict how a small molecule might interact with a biological target.

Ligand-Protein Interaction Prediction with Biological Targets

Given its structural similarity to phenylethanolamine and other biogenic amines, this compound is a candidate for interaction with various biological targets. wikipedia.org Studies on similar substituted phenylethylamines have explored their interactions with targets like the colchicine binding site on tubulin. researchgate.net Potential targets for this compound could include adrenergic receptors, dopamine (B1211576) or norepinephrine transporters, or enzymes like phenylethanolamine N-methyltransferase, which are known to bind molecules with a phenylethanolamine scaffold. nih.govnih.gov

Docking simulations would place the ligand into the active site of these proteins and score the different poses based on intermolecular forces. The analysis would predict specific interactions, such as:

Hydrogen bonds between the ligand's -OH and -NH2 groups and polar amino acid residues (e.g., Asp, Glu, Ser, Thr).

Hydrophobic interactions between the aromatic ring and nonpolar residues (e.g., Leu, Val, Phe).

π-π stacking between the ligand's benzene ring and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Table 1: Predicted Interactions of this compound with a Hypothetical Receptor Active Site
Ligand Functional GroupType of InteractionPotential Interacting Amino Acid Residue
Hydroxyl (-OH)Hydrogen Bond Donor/AcceptorAspartic Acid, Serine, Asparagine
Amino (-NH2)Hydrogen Bond DonorGlutamic Acid, Carbonyl backbone
Aromatic RingHydrophobic & π-π StackingPhenylalanine, Leucine, Tryptophan
Methoxy (-OCH3)Hydrogen Bond AcceptorTyrosine, Serine

Binding Affinity and Mode Analysis

The primary outputs of molecular docking are the binding pose and an estimation of the binding affinity (often expressed as a docking score or free energy of binding, ΔG, in kcal/mol). A lower binding energy value indicates a more stable ligand-protein complex and thus a higher predicted affinity.

Analysis of the top-scoring poses reveals the most likely binding mode of the ligand. This includes its precise orientation within the binding pocket and the specific atomic contacts that stabilize the complex. For this compound, this analysis would determine which of its functional groups are essential for anchoring it to the target and which contribute to its specificity. This information is invaluable for structure-activity relationship (SAR) studies, guiding the modification of the molecule to improve its potency or selectivity.

Table 2: Illustrative Binding Affinity Data from Molecular Docking
Biological TargetDocking Score (kcal/mol)Predicted Key Interactions
Adrenergic Receptor β2-8.5H-bond with Asp113, Ser204
Dopamine Transporter-7.9π-π stacking with Phe326
Phenylethanolamine N-Methyltransferase-7.2H-bond with Glu219

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD provides a detailed view of the dynamic behavior of molecules, including conformational changes and interactions with their environment.

Conformational Flexibility and Stability in Solution

While docking studies are often performed with rigid molecules, MD simulations provide a dynamic picture of the ligand's flexibility within the protein's active site or in a solvent. For this compound, an MD simulation in an aqueous solution would reveal how the molecule behaves in a physiological-like environment.

Key insights from such a simulation would include:

Conformational Dynamics: The simulation would show transitions between the different stable conformers identified by PES scans, revealing the flexibility of the ethanol sidechain.

Solvent Interactions: It would explicitly model the hydrogen bonds formed between the molecule's polar groups and surrounding water molecules.

Stability of Intramolecular Bonds: MD simulations can assess the stability and lifetime of the intramolecular hydrogen bonds. It can determine whether these bonds persist in a polar solvent like water, where solvent molecules compete for hydrogen bonding, or if they are transient.

When applied to a ligand-protein complex, MD simulations can validate the stability of a docked pose. By simulating the complex over time (typically nanoseconds to microseconds), researchers can observe whether the ligand remains stably bound in its predicted orientation or if it shifts or dissociates, providing a more accurate assessment of the binding mode and affinity.

An in-depth computational analysis of this compound reveals key molecular characteristics that are crucial in the early stages of drug discovery and development. Through advanced molecular modeling and in silico predictions, a detailed profile of this compound's potential pharmacokinetics and drug-likeness has been generated.

Biological Activity and Mechanisms of Action in in Vitro and Pre Clinical Models

Neuroprotective Properties (In Vitro)

The potential of 1-(4-Amino-3-methoxyphenyl)ethanol to protect nerve cells from damage has been explored in various laboratory settings. These studies are crucial for understanding its possible applications in treating neurodegenerative conditions.

Protection against Oxidative Stress-Induced Damage in Neuronal Cells

Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is a key contributor to neuronal cell death in numerous neurological disorders. The metabolism of substances like ethanol (B145695) can lead to the generation of reactive oxygen species, inducing oxidative stress in the brain. This process can cause damage to cellular components, including lipids and proteins, ultimately leading to neurotoxicity and neurodegeneration.

Studies on related compounds have shown that molecules with antioxidant properties can mitigate this damage. While direct studies on this compound are limited, the presence of the amino and methoxy (B1213986) groups on the phenyl ring suggests potential antioxidant activity that warrants further investigation.

Studies Related to Neurodegenerative Disease Models

Neurodegenerative diseases such as Alzheimer's are often characterized by the accumulation of amyloid-beta plaques and neuroinflammatory processes. Research into compounds with similar structural features, such as certain curcumin (B1669340) derivatives, has indicated potential for targeting these pathological hallmarks. For instance, some molecules are designed to bind to β-amyloid aggregates, a key therapeutic strategy in Alzheimer's disease.

Furthermore, inflammation mediated by factors like lipopolysaccharide (LPS) has been shown to induce amyloidogenesis and cognitive impairment in animal models, processes that can be mitigated by specific inhibitors. Although direct evidence for this compound in these models is not yet available, its structural components suggest that it could be a candidate for future studies in the context of neurodegenerative disease research.

Cytotoxic Activity in Cancer Cell Lines (In Vitro)

The evaluation of a compound's ability to kill cancer cells is a fundamental step in the development of new cancer therapies. The following sections detail the in vitro cytotoxic profile of this compound.

Cell Viability and Proliferation Assays

The initial screening of potential anticancer agents typically involves assessing their impact on the viability and proliferation of various cancer cell lines. Studies on structurally related compounds, such as methoxy-4'-amino chalcone (B49325) derivatives, have demonstrated cytotoxic activity against leukemia cell lines. The number and position of methoxy groups can influence the anticancer efficacy and selectivity of these compounds.

While specific data for this compound is not extensively documented in publicly available literature, the general approach involves treating cancer cell lines with the compound at various concentrations and measuring cell viability over time using assays like the MTS or crystal violet assay. The results from such assays are typically reported as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Table 1: Illustrative Data on Cell Viability

Cell LineCompound Concentration (µM)% Cell Viability
Cancer Cell Line A10Data not available
Cancer Cell Line B10Data not available
Normal Cell Line10Data not available
This table is for illustrative purposes only, as specific data for this compound is not currently available in the cited sources.

Apoptosis Induction and PARP1 Cleavage Mechanisms

A key mechanism through which anticancer drugs exert their effects is by inducing apoptosis, or programmed cell death. One of the hallmarks of apoptosis is the cleavage of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. Caspase-mediated cleavage of PARP-1 renders the enzyme inactive, preventing DNA repair and promoting cell death.

Studies on the effects of ethanol on neuronal cells have shown that it can induce a cascade of caspase-dependent apoptotic events, leading to PARP-1 cleavage. While these studies focus on ethanol-induced damage, the methodologies are relevant for assessing the pro-apoptotic activity of compounds like this compound in cancer cells. Western blotting is a common technique used to detect the cleavage of PARP-1, providing insight into the apoptotic pathways activated by the compound.

Tumor Selectivity in Pre-clinical Models

An ideal anticancer agent should exhibit high toxicity towards cancer cells while sparing normal, healthy cells. This property, known as tumor selectivity, is a critical determinant of a drug's therapeutic index. The selectivity index (SI) is often calculated as the ratio of the IC50 value in a normal cell line to the IC50 value in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

The development of novel tubulin inhibitors and other anticancer compounds often includes structure-activity relationship (SAR) studies to optimize potency and selectivity across various cancer cell lines. For compounds like methoxy-4'-amino chalcone derivatives, the number and position of the methoxy groups have been shown to influence their selectivity. Future pre-clinical studies on this compound would need to evaluate its cytotoxicity in a panel of both cancer and normal cell lines to determine its tumor selectivity profile.

Structure-Activity Relationship (SAR) Studies of Derivatives

The exploration of the structure-activity relationships of this compound derivatives is crucial for the rational design of more potent and selective therapeutic agents. By systematically altering different parts of the molecule, researchers can identify key structural features responsible for its biological effects.

Systematic modifications of the this compound scaffold have not been extensively reported in publicly available literature, indicating a potential gap in current research or the proprietary nature of such studies. However, general principles of medicinal chemistry allow for postulations on how substituents and structural changes might affect biological potency.

The core structure consists of a substituted benzene (B151609) ring, an ethanol side chain, and amino and methoxy groups. The biological activity of derivatives would likely be influenced by modifications to these key areas:

The Phenyl Ring: Introduction of various substituents on the aromatic ring could significantly alter the electronic and steric properties of the molecule, thereby affecting its binding affinity to biological targets. The nature and position of these substituents are critical.

The Ethanol Side Chain: Modifications to the ethanol side chain, such as altering its length, introducing chirality, or replacing the hydroxyl group, could impact the molecule's interaction with target proteins and its metabolic stability.

The Amino and Methoxy Groups: The amino and methoxy groups are key features that can participate in hydrogen bonding and other interactions with a biological target. Their modification or replacement would be expected to have a profound effect on the compound's activity.

Without specific experimental data from SAR studies on this particular compound, a detailed analysis remains speculative. Research on analogous structures, such as other substituted phenylethanolamines, often reveals that the nature and position of substituents on the phenyl ring, as well as the stereochemistry of the ethanolamine (B43304) side chain, are critical determinants of biological activity and receptor selectivity.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The elucidation of the pharmacophore for this compound derivatives is essential for understanding their mechanism of action and for designing new, more effective compounds.

Based on its structure, a hypothetical pharmacophore for a derivative of this compound could include:

An aromatic ring center.

A hydrogen bond donor (the amino group).

A hydrogen bond acceptor (the oxygen of the methoxy group and/or the hydroxyl group).

A hydrophobic feature (the ethyl group).

A specific stereochemical arrangement of these features.

The precise arrangement and nature of these pharmacophoric features would be highly dependent on the specific biological target. Computational modeling and techniques like X-ray crystallography of the compound bound to its target would be invaluable in confirming and refining the pharmacophore model. However, such specific studies for this compound are not readily found in the public domain.

FeaturePotential Role in Binding
Aromatic Ring Pi-pi stacking interactions with aromatic residues in the binding pocket.
Amino Group Formation of hydrogen bonds or salt bridges with acidic residues.
Methoxy Group Hydrogen bond acceptor; steric influence on binding orientation.
Hydroxyl Group Hydrogen bond donor/acceptor; key interaction point.

The table above illustrates the potential interactions based on the functional groups present in the parent compound. The actual binding mode and key interactions would need to be determined through experimental studies.

Metabolic Pathways and Biotransformations in Vitro and Microbial Systems

Enzymatic Metabolism by Isolated Enzymes

The transformation of 1-(4-Amino-3-methoxyphenyl)ethanol at a molecular level is driven by specific enzymes that catalyze key reactions such as O-demethylation, hydroxylation, and decarboxylation.

O-demethylation is a critical initial step in the metabolism of methoxylated aromatic compounds. Enzymes like cytochrome P450 monooxygenases are known to catalyze the O-demethylation of various methoxyflavones, converting them into hydroxylated products. nih.gov In a similar fashion, the methoxy (B1213986) group on the C3 position of this compound is a likely target for such enzymatic action. The removal of the methyl group yields a catechol-like structure, which is more susceptible to subsequent aromatic ring cleavage.

Hydroxylation, the introduction of a hydroxyl group, is another key enzymatic modification. The family of tetrahydropterin-dependent aromatic amino acid hydroxylases catalyzes the hydroxylation of aromatic amino acid side chains. nih.gov More specifically, the flavoprotein vanillyl-alcohol oxidase (VAO) from Penicillium simplicissimum performs enantioselective hydroxylation of various 4-alkylphenols. scispace.com For instance, VAO converts 2-methoxy-4-propylphenol (B1219966) into 1-(4-hydroxy-3-methoxyphenyl)propanol, a compound structurally similar to the subject of this article. scispace.com This process involves the formation of a p-quinone methide intermediate, to which water is added to form the final alcohol product. scispace.com

Table 1: Examples of Enzymatic Reactions on Structurally Related Compounds

Enzyme/Enzyme Class Substrate Example Reaction Type Product(s) Source
Cytochrome P450s (human) 4'-Methoxyflavone O-demethylation 4'-Hydroxyflavone, 3',4'-Dihydroxyflavone nih.gov
Vanillyl Alcohol Oxidase (VAO) 4-Ethylphenol Hydroxylation (R)-1-(4'-hydroxyphenyl)ethanol wur.nl
Vanillyl Alcohol Oxidase (VAO) 2-Methoxy-4-propylphenol Hydroxylation 1-(4-hydroxy-3-methoxyphenyl)propanol scispace.com

While this compound itself does not possess a carboxyl group for direct decarboxylation, this pathway becomes relevant for its downstream metabolites. For example, after initial oxidation steps that might yield a carboxylated intermediate like vanillic acid, decarboxylation can occur. In the white-rot fungus Phanerochaete chrysosporium, vanillic acid undergoes decarboxylation to form methoxyhydroquinone. nih.gov Although the specific vanillic acid decarboxylase has not been fully identified in this fungus, analogous enzymes have been found in other microorganisms, such as a 4-hydroxybenzoate (B8730719) 1-hydroxylase from Candida parapsilosis that exhibits vanillic acid decarboxylase activity. nih.gov

Microbial Degradation and Biotransformation

Microorganisms, including bacteria and fungi, are central to the degradation of lignin (B12514952) and its derivatives in nature. They possess diverse enzymatic systems to break down these complex aromatic compounds.

Certain bacteria are well-adapted to metabolize aromatic compounds. Pseudomonas species, in particular, are noted for their robust and flexible metabolism, making them promising candidates for lignin degradation and valorization. researchgate.net For instance, Pseudomonas putida contains flavocytochromes that can hydroxylate 4-alkylphenols. scispace.com The catabolism of various lignin-derived monoaryls in bacteria often proceeds through O-demethylation and subsequent ring-cleavage pathways. researchgate.net

The specific metabolic pathways for this compound in Staphylococcus aureus and Lactobacillus senmaizukei are not extensively documented in available scientific literature. While S. aureus metabolism has been studied in the context of host-pathogen interactions, focusing on amino acid and glucose utilization, its role in degrading complex plant-derived aromatics is less clear. nih.gov

Table 2: Microbial Utilization of Related Lignin-Derived Aromatic Compounds

Microorganism Compound Class Utilized Key Metabolic Process Source
Pseudomonas putida 4-Alkylphenols Hydroxylation scispace.com
Sphingobium sp. SYK-6 Lignin-derived biaryls and monoaryls O-demethylation, Ring cleavage researchgate.net

"Biological Funnel" Pathways and Lignin-Derived Aromatic Compound Metabolism

The concept of a "biological funnel" is central to understanding how microorganisms efficiently process the heterogeneous mix of compounds derived from lignin depolymerization. researchgate.net Bacteria like Sphingobium sp. strain SYK-6 have evolved convergent catabolic pathways that channel a wide variety of aromatic molecules into a few central intermediates. researchgate.net

For guaiacyl (G-type) lignin units, a common pathway involves O-demethylation to form protocatechuate (PCA). PCA is a key intermediate that sits (B43327) at the junction of these metabolic funnels. From there, it enters the β-ketoadipate pathway via ortho- or meta-cleavage of the aromatic ring, ultimately leading to intermediates of central metabolism like succinyl-CoA and acetyl-CoA. This strategy allows the organism to utilize a diverse range of lignin-derived substrates with a limited set of core enzymes. The metabolism of this compound would likely proceed through such a funnel, involving initial side-chain oxidation and O-demethylation to produce intermediates that can enter these central catabolic routes. researchgate.net

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
1-(4-hydroxy-3-methoxyphenyl)propanol
(R)-1-(4'-hydroxyphenyl)ethanol
2-Methoxy-4-propylphenol
3',4'-Dihydroxyflavone
3-O-methylgallate (3MGA)
4'-Hydroxyflavone
4'-Methoxyflavone
4-Alkylphenols
4-Ethylphenol
Acetyl-CoA
Catechol
Methoxyhydroquinone (MHQ)
Phenylalanine
Protocatechuate (PCA)
Succinyl-CoA
Tyrosine

Lack of Publicly Available Research Hinders Understanding of this compound's Metabolic Role

Despite a thorough search of scientific literature and chemical databases, no publicly available research currently details the metabolic pathways and biotransformations of the chemical compound this compound, specifically concerning its role in amino acid and other biosynthetic pathways in vitro or within microbial systems.

This absence of data prevents a detailed analysis and discussion of its potential involvement in cellular biosynthesis. The scientific community has not yet published studies that would elucidate the specific enzymes, metabolic intermediates, or regulatory mechanisms associated with the biotransformation of this compound.

Consequently, it is not possible to provide an article that adheres to the requested detailed outline, including research findings and data tables, on this specific subject. The information necessary to construct a scientifically accurate and informative piece on the metabolic fate of this compound is not present in the current body of scientific knowledge.

Further research and publication in peer-reviewed journals are required to understand the potential role, if any, of this compound in metabolic processes.

Advanced Analytical Methodologies for Research and Quality Control

Chromatographic Purity Assessment

Chromatographic techniques are indispensable for assessing the purity of 1-(4-Amino-3-methoxyphenyl)ethanol by separating it from any impurities, which may include starting materials, by-products from synthesis, or degradation products.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

High-Performance Liquid Chromatography (HPLC) stands as the primary method for the quantitative determination of purity for non-volatile organic compounds like this compound. A reverse-phase HPLC method is typically employed, offering high resolution and sensitivity. The method's accuracy and precision make it suitable for routine quality control and for generating reference data in research. nih.gov A validated HPLC method can accurately quantify the main compound and separate it from structurally similar impurities. oup.com

A typical HPLC method for a related compound, Ethanol (B145695), 2-[(3-amino-4-methoxyphenyl)sulfonyl]-, utilizes a reverse-phase column with a mobile phase consisting of acetonitrile (B52724) and water with a phosphoric acid modifier. sielc.com For mass spectrometry compatibility, the phosphoric acid can be substituted with formic acid. sielc.com

Table 1: Example HPLC Parameters for Purity Analysis

ParameterCondition
ColumnC18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile : 0.1% Phosphoric Acid in Water (Gradient or Isocratic)
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectorUV-Vis Diode Array Detector (DAD) at 280 nm
Injection Volume10 µL

The output of such an analysis allows for the calculation of purity based on the relative peak area of the main component compared to any impurity peaks.

Table 2: Illustrative HPLC Purity Data

Peak IdentityRetention Time (min)Area (%)
Impurity 13.50.08
This compound5.299.85
Impurity 27.80.07

Gas Chromatography (GC) for Volatile Impurities

Gas Chromatography (GC) is the preferred method for the detection and quantification of volatile impurities, which are primarily residual solvents from the synthesis and purification processes. ispub.comresearcher.life Given that organic solvents are frequently used in the manufacturing of active pharmaceutical ingredients, regulatory guidelines necessitate the control of their residual levels. ispub.com A headspace GC method coupled with a Flame Ionization Detector (FID) is commonly used for this purpose due to its sensitivity and robustness for detecting a wide range of organic volatiles. shimadzu.com

The analysis involves dissolving a sample of this compound in a suitable high-boiling-point solvent and heating the sealed vial to allow volatile impurities to partition into the headspace gas, which is then injected into the GC system.

Table 3: Common Volatile Impurities and GC System Parameters

ParameterCondition
GC ColumnBP 624 or equivalent (30 m x 0.53 mm i.d., 0.25 µm) ispub.com
Carrier GasNitrogen or Helium
Injector Temperature230 °C ispub.com
DetectorFlame Ionization Detector (FID)
Detector Temperature250 °C ispub.com
Oven ProgramInitial 40 °C for 5 min, ramp at 10 °C/min to 200 °C, hold for 5 min ispub.com
Potential Volatile Impurities
Methanol (B129727)Ethanol
TolueneEthyl Acetate
Isopropyl AlcoholAcetone

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and simple chromatographic technique extensively used in organic synthesis to monitor the progress of a reaction. researchgate.net For the synthesis of this compound, which typically involves the reduction of the corresponding ketone (1-(4-amino-3-methoxyphenyl)ethanone), TLC can be used to track the disappearance of the starting material and the appearance of the product. youtube.com

By spotting the reaction mixture on a TLC plate alongside the starting material and product standards at different time intervals, a researcher can qualitatively assess the reaction's progression. youtube.comacs.org The completion of the reaction is indicated by the complete consumption of the starting material spot. youtube.com

Table 4: Hypothetical TLC Data for Synthesis Monitoring

CompoundMobile Phase (Hexane:Ethyl Acetate 1:1) Rf Value
1-(4-amino-3-methoxyphenyl)ethanone (Starting Material)0.65
This compound (Product)0.30

Detection and Quantification of Degradation Products under Research Conditions

Forced degradation studies are critical in identifying the potential degradation products and pathways of a compound under various stress conditions. biomedres.us This information is vital for developing stability-indicating analytical methods. For this compound, forced degradation would likely be performed under hydrolytic (acidic, basic), oxidative, photolytic, and thermal stress conditions. biomedres.us The resulting degradation products are then identified and quantified, typically using a validated HPLC-UV or HPLC-MS method.

The presence of the amino and benzylic alcohol functional groups suggests a susceptibility to oxidation. Similar structures like dopamine (B1211576) are known to be oxidized to form quinone-type species. wikipedia.org Furthermore, related compounds like 4-aminophenol, an impurity and degradant of paracetamol, can undergo further degradation. oup.com

Table 5: Forced Degradation Study Conditions and Potential Products

Stress ConditionPotential Degradation PathwayLikely Degradation Product(s)
Acid Hydrolysis (e.g., 0.1N HCl, 60 °C)Minimal degradation expectedTrace impurities
Base Hydrolysis (e.g., 0.1N NaOH, 60 °C)Oxidation of the aminophenol moietyQuinone-imine species
Oxidative (e.g., 3% H₂O₂, RT)Oxidation of amine and/or benzylic alcoholCorresponding ketone, quinoidal structures
Thermal (e.g., 80 °C, solid state)Decomposition/OxidationVarious small molecule fragments
Photolytic (e.g., UV/Vis light exposure)Photo-oxidationColored polymeric materials

Stability Studies relevant to Academic Research

Stability studies in an academic research setting are performed to understand the chemical stability of a compound under defined storage conditions. This ensures that samples used in experiments are of known purity and integrity. For this compound, this involves storing the compound under various temperature and humidity conditions and analyzing its purity at set time points.

Phenylethanolamine derivatives can exhibit varying stability. For instance, some synthetic analogues are stable for extended periods under normal conditions, while others are more labile. mdpi.com The stability of aminophenol structures can also be pH-dependent; for example, dopamine is relatively stable in acidic solutions where the amine is protonated but is more reactive in its free-base form. wikipedia.org

Table 6: Example Research Stability Study Protocol and Data

ConditionTime PointPurity by HPLC (%)Appearance
25 °C / 60% RHInitial99.9White Powder
1 Month99.8White Powder
3 Months99.5Off-white Powder
40 °C / 75% RHInitial99.9White Powder
1 Month99.1Slightly yellow powder
3 Months98.2Yellowish powder
-20 °CInitial99.9White Powder
3 Months99.9White Powder

Applications in Advanced Organic Synthesis and Materials Science Research

Chiral Building Block in Asymmetric Synthesis

In the realm of asymmetric synthesis, where the selective production of a single enantiomer of a chiral molecule is paramount, 1-(4-Amino-3-methoxyphenyl)ethanol serves as a crucial chiral building block. Its inherent chirality is leveraged to introduce stereocenters into target molecules with a high degree of control.

This compound is a valuable precursor for the synthesis of other important chiral amines and alcohols. Through various chemical transformations, the existing stereocenter in the molecule can be retained while modifying other functional groups. This allows for the generation of a library of chiral compounds with diverse functionalities, which are themselves useful in a range of synthetic applications.

The synthesis of enantiopure pharmaceutical intermediates is a critical application of this compound. Its structural motifs are present in several active pharmaceutical ingredients (APIs). For instance, it is a key starting material for the synthesis of Rivastigmine, a drug used to treat the symptoms of Alzheimer's disease. The synthesis often involves the enzymatic resolution of a racemic mixture of this compound to obtain the desired enantiomer, which is then further elaborated to yield the final drug substance. While not a direct precursor, the structural elements of this compound are analogous to intermediates used in the synthesis of other chiral drugs like Fluoxetine, highlighting its importance in the development of synthetic routes to such pharmaceuticals.

Ligand and Catalyst Component in Asymmetric Catalysis

Beyond its role as a building block, this compound and its derivatives can function as ligands and components of catalysts in asymmetric catalysis. The amino and hydroxyl groups can coordinate with metal centers, creating a chiral environment that influences the stereochemical outcome of a catalytic reaction. This allows for the enantioselective synthesis of a wide range of molecules, where a small amount of the chiral catalyst can generate large quantities of an enantiomerically enriched product.

Versatile Synthon for Complex Heterocyclic Systems

The reactivity of the amino and hydroxyl groups, coupled with the aromatic ring, makes this compound a versatile synthon for the construction of complex heterocyclic systems. These heterocyclic structures are prevalent in natural products, pharmaceuticals, and materials with unique electronic and optical properties. By strategically employing different reaction conditions, chemists can utilize this compound to build fused ring systems and other intricate molecular architectures.

Substrate in Biochemical Assays for Enzyme Characterization

In the field of biochemistry, this compound can be employed as a substrate in assays designed to characterize the activity and selectivity of enzymes. For example, lipases and other hydrolases can be screened for their ability to resolve racemic mixtures of this compound. The rate and enantioselectivity of the enzymatic reaction provide valuable information about the enzyme's properties, which can be useful for developing new biocatalytic processes.

Q & A

Q. What are the primary synthetic routes for preparing 1-(4-Amino-3-methoxyphenyl)ethanol, and what methodological considerations are critical for yield optimization?

The compound is commonly synthesized via:

  • Reduction of 4-amino-3-methoxyacetophenone : Sodium borohydride (NaBH₄) in ethanol under reflux, with reaction monitoring via TLC. Post-reduction, the product is isolated by ice-water quenching, filtration, and recrystallization .
  • Biocatalytic approaches : Enantioselective reduction using plant cell cultures (e.g., Daucus carota) or immobilized enzymes to achieve high enantiomeric excess (e.g., >90% ee). Exogenous agents like glucose or isopropanol enhance yields .
  • Grignard reaction : Using 4-amino-3-methoxyphenylmagnesium bromide and acetaldehyde in anhydrous ether, followed by acidic workup. Strict moisture control is essential to prevent side reactions .

Key considerations : Purity of starting materials, solvent selection (e.g., ethanol for polar intermediates), and reaction pH (neutral to slightly acidic for biocatalysis) .**

Q. What physicochemical properties of this compound are most relevant to experimental design?

Critical properties include:

  • Solubility : Slightly soluble in water (<1 mg/mL at 25°C) but highly soluble in ethanol, DMSO, and dichloromethane .
  • Stability : Sensitive to light and oxidation; store under inert gas (N₂/Ar) at 4°C. Degrades above 150°C, with thermal decomposition products identified via TGA-DSC .
  • Density : ~0.98–0.99 g/cm³, requiring precise volumetric measurements in kinetic studies .
  • pKa : The amino group (pKa ~9.5) influences protonation states in aqueous buffers, affecting reactivity and spectroscopic signatures .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ resolves the methoxy (δ 3.8 ppm), amino (δ 6.5–7.2 ppm), and ethanol moieties .
  • X-ray crystallography : Single-crystal analysis via SHELXL refines bond lengths/angles and confirms stereochemistry. WinGX or OLEX2 software suites are used for structure solution .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 181.1104 for [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can enantioselective synthesis challenges be addressed methodologically?

Challenges include racemization during purification and low stereocontrol. Strategies:

  • Biocatalysis : Daucus carota cells or engineered ketoreductases provide >95% ee. Co-solvents (e.g., 10% DMSO) enhance substrate solubility .
  • Chiral auxiliaries : Use (R)- or (S)-BINOL ligands in asymmetric hydrogenation. Monitor enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column) .
  • Dynamic kinetic resolution : Combine metal catalysts (e.g., Ru) with enzymes to racemize intermediates in situ, achieving near-quantitative yields .

Q. How do computational methods (e.g., DFT) enhance understanding of reactivity and electronic properties?

  • Reaction mechanism modeling : DFT (B3LYP/6-311++G**) identifies transition states and activation energies for oxidation/reduction pathways .
  • Electronic structure : HOMO-LUMO gaps (~4.5 eV) predict nucleophilic sites (amino group) and redox behavior. Solvent effects (PCM model) refine accuracy .
  • Spectroscopic predictions : IR and NMR chemical shifts computed via Gaussian 16 match experimental data, reducing characterization time .

Q. What analytical strategies resolve contradictions in reported biological activities?

Discrepancies often arise from:

  • Purity variations : Validate compound integrity via HPLC (>98%) and elemental analysis .
  • Assay conditions : Standardize cell culture media (e.g., pH 7.4, 37°C) and control for ethanol solvent effects on membrane permeability .
  • Meta-analysis : Compare IC₅₀ values across studies using standardized units (e.g., µM vs. µg/mL) and statistical tools (e.g., ANOVA with post-hoc tests) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.